6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid is a chemical compound belonging to the class of picolinic acid derivatives It is characterized by the presence of an amino group at the 6th position, a carboxy group at the 4th position, and a fluorine atom at the 3rd position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzoic acid, followed by reduction to form the corresponding amine. This intermediate is then subjected to a series of reactions, including cyclization and carboxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxy group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the carboxy group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-(4-fluorophenyl)picolinic acid
- 6-Amino-3-(4-carboxyphenyl)picolinic acid
- 6-Amino-3-(4-chlorophenyl)picolinic acid
Uniqueness
6-Amino-3-(4-carboxy-3-fluorophenyl)picolinic acid is unique due to the presence of both a carboxy group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and bioavailability, while the carboxy group provides a site for further functionalization.
Properties
IUPAC Name |
6-amino-3-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-9-5-6(1-2-8(9)12(17)18)7-3-4-10(15)16-11(7)13(19)20/h1-5H,(H2,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGMWNLWERVQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N=C(C=C2)N)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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